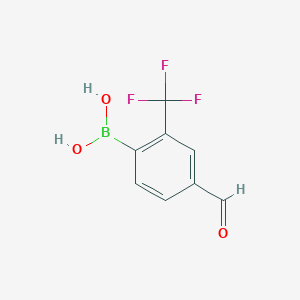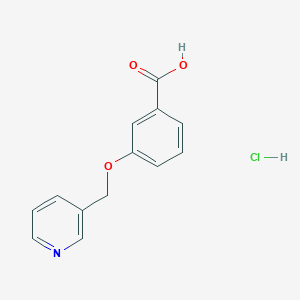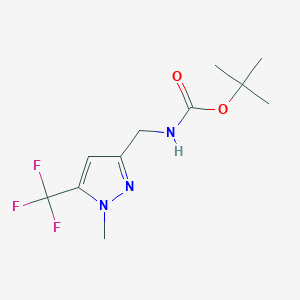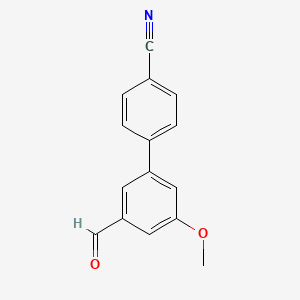
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole, also known as BCOP, is a synthetic compound that has become increasingly important in the scientific community due to its versatile applications. It is a brominated heterocyclic compound, which is a five-membered ring containing nitrogen, oxygen and bromine atoms. BCOP is used for various purposes in organic synthesis, such as the production of pharmaceuticals, agrochemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
Overview of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazoles, including compounds like 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole, are aromatic heterocyclic compounds that have garnered attention in scientific research due to their diverse therapeutic potentials. These compounds are recognized for their biological activities, including anticancer, antifungal, antibacterial, and antiviral effects, among others. Their unique structural features enable effective binding with various enzymes and receptors, making them suitable for the development of new medicinal agents.
Therapeutic Worth and Bioactivities
The peculiar structural feature of the 1,3,4-oxadiazole ring, akin to that in 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole, facilitates numerous weak interactions in biological systems, leading to a wide range of bioactivities. This has led to the development of 1,3,4-oxadiazole-based derivatives extensively used for treating different ailments, showcasing significant development value in medicinal chemistry. These derivatives exhibit anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).
Recent Developments in Medicinal Chemistry
Recent years have seen an uptick in the synthesis and pharmacological evaluation of oxadiazole derivatives, including those similar to 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole. These efforts have focused on leveraging the favorable physical, chemical, and pharmacokinetic properties of oxadiazoles to increase their pharmacological activity. Oxadiazole derivatives have shown significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring their potential in medicinal chemistry and pharmacology (Wang et al., 2022).
Metal-Ion Sensing Applications
Beyond therapeutic applications, 1,3,4-oxadiazoles are also explored for their applications in material science, such as metal-ion sensing. The photoluminescent properties, combined with excellent thermal and chemical stability, make these molecules suitable for developing chemosensors. This application is particularly relevant for detecting metal ions, where the unique coordination sites offered by the nitrogen and oxygen atoms in the oxadiazole ring are advantageous (Sharma et al., 2022).
Mécanisme D'action
Target of Action
Compounds like “2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of Action
The compound would interact with its target, often by binding to a specific site on the target molecule. This could inhibit the target’s activity, alter its function, or trigger a specific response .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme that plays a key role in a metabolic pathway, leading to changes in the production of certain molecules .
Pharmacokinetics
The pharmacokinetics of the compound would depend on its chemical properties. Factors such as its solubility, stability, and size could affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could lead to changes at the molecular and cellular level, potentially affecting the function of cells, tissues, or even whole organs .
Action Environment
The action of the compound could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and activity. Other factors, such as the presence of other molecules or compounds, could also influence its action .
Propriétés
IUPAC Name |
2-bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZRAIDZKZAHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



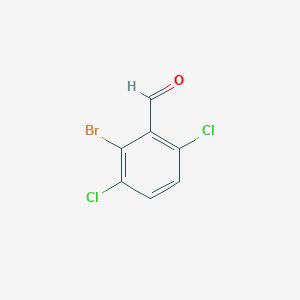
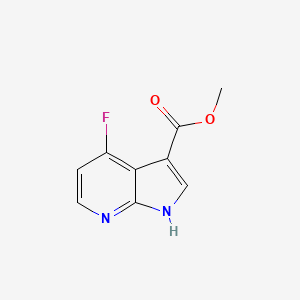
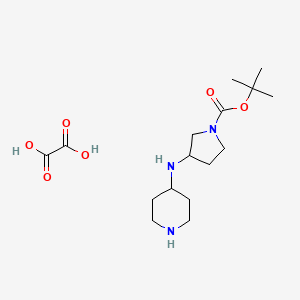
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)
![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1446538.png)




